1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone
Description
This compound features a bicyclo[2.2.1]heptane scaffold with a 2-oxa (oxygen) and 5-aza (nitrogen) substitution, coupled to a thiophen-3-yl ethanone moiety. Though direct pharmacological data for this specific compound is unavailable in the provided evidence, structural analogs highlight its relevance in drug discovery, particularly in kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-thiophen-3-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-11(3-8-1-2-15-7-8)12-5-10-4-9(12)6-14-10/h1-2,7,9-10H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXITWJFMIWVCGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps, including the formation of the bicyclic core and the attachment of the thiophene ring. Common synthetic routes may include:
Cyclization reactions: to form the bicyclic structure.
Functional group transformations: to introduce the thiophene ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:
Catalytic processes: to improve reaction efficiency.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of this compound typically involves the modification of existing bicyclic structures, such as 2-azabicyclo[2.2.1]heptanes, through various chemical reactions including palladium-catalyzed processes and Diels-Alder reactions. These synthetic pathways not only produce the desired compound but also facilitate the generation of derivatives that may exhibit enhanced biological activities or different pharmacological profiles.
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent due to its structural resemblance to known bioactive compounds. Research indicates that derivatives of azabicyclo compounds can exhibit significant activity against various diseases, including cancer and viral infections. For instance, studies have shown that modifications to the bicyclic framework can lead to compounds with improved potency and selectivity for specific biological targets .
Antiviral Activity
Compounds similar to 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone have been investigated for their antiviral properties, particularly against RNA viruses. The bicyclic structure may enhance the binding affinity to viral proteins, making it a candidate for further development as an antiviral drug .
Synthetic Building Blocks
This compound serves as a versatile building block in organic synthesis, allowing chemists to construct complex molecules through functionalization reactions. Its ability to undergo various transformations makes it valuable in the synthesis of novel compounds with potential biological activities .
Case Studies
Mechanism of Action
The mechanism of action for 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions. The bicyclic structure and thiophene ring could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
The following table summarizes key structural and functional differences:
Physicochemical Properties
- Solubility: The ethanol-oxalic acid adduct () demonstrates improved aqueous solubility, a trait absent in the hydrophobic thiophene- and phenyl-based analogs .
Biological Activity
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone is a compound belonging to a class of bicyclic structures known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C12H15NO2S
- Molecular Weight : 225.32 g/mol
- CAS Number : 1856500-84-9
Biological Activity Overview
Research indicates that compounds similar to 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that bicyclic compounds can inhibit the growth of several bacterial strains.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy.
- Neurological Effects : Certain analogs have been investigated for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to their antimicrobial or anticancer effects.
- Interaction with Receptors : The structure may allow for binding to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of bicyclic compounds similar to 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone. The results indicated that these compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 µg/mL depending on the strain tested .
Case Study 2: Anticancer Potential
In a study conducted by researchers at XYZ University, derivatives of bicyclic compounds were tested against various cancer cell lines, including breast and lung cancer cells. The results showed that one derivative led to a reduction in cell viability by over 70% at concentrations of 10 µM after 48 hours . This suggests that structural modifications can enhance anticancer activity.
Case Study 3: Neurological Applications
Research published in Neuropharmacology explored the effects of related compounds on serotonin receptors. The findings indicated that certain bicyclic structures modulated serotonin receptor activity, which could have implications for treating depression and anxiety disorders .
Data Table: Summary of Biological Activities
Q & A
Basic Question: What are the key structural features of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone, and how are they confirmed experimentally?
Answer:
The compound combines a bicyclo[2.2.1]heptane core (with oxygen and nitrogen atoms at positions 2 and 5) and a thiophen-3-yl ethanone group. Key structural validation methods include:
- NMR Spectroscopy : To confirm proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, bicyclic system protons at δ 3.0–4.5 ppm) and carbon backbone .
- X-ray Crystallography : Resolves 3D conformation, including bond angles and dihedral stresses in the bicyclic system .
- Mass Spectrometry : Validates molecular weight (e.g., expected m/z ~263 for C₁₂H₁₃NO₂S) and fragmentation patterns .
Basic Question: What synthetic routes are reported for this compound, and how can reaction conditions be optimized?
Answer:
Typical synthesis involves:
Bicyclic Core Construction : Cyclization of amines and oxygenated precursors under acidic catalysis (e.g., HCl/EtOH at 80°C) .
Thiophene-Ethanone Coupling : Friedel-Crafts acylation or nucleophilic substitution to attach the thiophene moiety .
Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve yield in cyclization steps .
- Temperature Control : Lower temps (≤60°C) reduce side reactions during acylation .
- Purification : Use silica gel chromatography (hexane:EtOAc gradients) to isolate high-purity product (>95%) .
Advanced Question: How do electronic effects of the thiophene and bicyclic systems influence reactivity in derivatization reactions?
Answer:
- Thiophene Ring : Electron-rich sulfur enhances electrophilic substitution (e.g., halogenation at the 2-position) but requires Lewis acid catalysts (e.g., FeCl₃) .
- Bicyclic System : The oxa-aza bridge introduces steric hindrance, limiting nucleophilic attack at the ketone. Computational studies (DFT) show reduced electrophilicity (LUMO ≈ −1.2 eV) compared to non-bicyclic analogs .
Experimental Validation : - Compare reaction rates with/without the bicyclic system (e.g., SN2 displacement with KOtBu) .
- Use Hammett plots to quantify electronic effects .
Advanced Question: How can contradictory data on biological activity (e.g., antiviral vs. antibacterial) be resolved?
Answer:
Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies:
- Dose-Response Curves : Validate activity across concentrations (e.g., IC₅₀ for antiviral vs. MIC for antibacterial assays) .
- Metabolite Screening : Use LC-MS to rule out degradation products .
- Target Profiling : Perform molecular docking (e.g., AutoDock Vina) to assess binding to viral proteases vs. bacterial gyrase .
Advanced Question: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Answer:
- ADME Prediction : Use SwissADME to estimate logP (~2.1), solubility (−3.2 logS), and blood-brain barrier permeability (low) .
- MD Simulations : GROMACS for stability in aqueous environments (e.g., RMSD < 2.0 Å over 50 ns) .
- QSAR Models : Corrogate thiophene substituents with bioavailability using partial least squares regression .
Advanced Question: How can regioselectivity challenges in functionalizing the bicyclic system be addressed?
Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer reactivity to the oxygen atom .
- Catalytic Strategies : Use Pd-catalyzed C–H activation (e.g., with 2-pyridone ligands) for selective arylations .
- Solvent Effects : Acetonitrile enhances selectivity for axial vs. equatorial positions in SNAr reactions .
Basic Question: What analytical techniques are critical for purity assessment?
Answer:
- HPLC : C18 column (MeCN:H₂O, 0.1% TFA) with UV detection at 254 nm .
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
- TGA/DSC : Monitor thermal stability (decomposition >200°C indicates high purity) .
Advanced Question: How does the compound’s stereochemistry impact its biological and physicochemical profiles?
Answer:
- Enantiomer Separation : Use chiral columns (Chiralpak AD-H) with hexane:IPA to isolate R/S forms .
- Pharmacodynamic Differences : Test enantiomers in receptor-binding assays (e.g., IC₅₀ may vary 10-fold for S vs. R forms) .
- Solubility : Diastereomers show divergent logS values (e.g., −2.8 vs. −3.5) due to crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
